molecular formula C19H19N5O4S B11047306 2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]-N-[2-(thiophen-2-yl)ethyl]acetamide

2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]-N-[2-(thiophen-2-yl)ethyl]acetamide

Cat. No.: B11047306
M. Wt: 413.5 g/mol
InChI Key: KHROTIZPIJGNQP-UHFFFAOYSA-N
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Description

2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]-N-[2-(thiophen-2-yl)ethyl]acetamide is a complex organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]-N-[2-(thiophen-2-yl)ethyl]acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the imidazole ring, followed by the introduction of the methoxyphenyl and thiophene groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups in the imidazole ring can be reduced to form alcohols.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]-N-[2-(thiophen-2-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a probe for studying biological processes due to its unique structure.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in the body. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compared to other imidazole derivatives, 2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]-N-[2-(thiophen-2-yl)ethyl]acetamide is unique due to the presence of the methoxyphenyl and thiophene groups. These groups confer specific properties that may enhance its biological activity or stability. Similar compounds include other imidazole derivatives like metronidazole and tinidazole, which are used for their antimicrobial properties.

Properties

Molecular Formula

C19H19N5O4S

Molecular Weight

413.5 g/mol

IUPAC Name

2-[6-(4-methoxyphenyl)-3,5-dioxo-7H-imidazo[5,1-c][1,2,4]triazol-2-yl]-N-(2-thiophen-2-ylethyl)acetamide

InChI

InChI=1S/C19H19N5O4S/c1-28-14-6-4-13(5-7-14)22-11-16-21-23(19(27)24(16)18(22)26)12-17(25)20-9-8-15-3-2-10-29-15/h2-7,10H,8-9,11-12H2,1H3,(H,20,25)

InChI Key

KHROTIZPIJGNQP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC3=NN(C(=O)N3C2=O)CC(=O)NCCC4=CC=CS4

Origin of Product

United States

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